molecular formula C17H17F3N2O6S B6578726 N-[(oxolan-2-yl)methyl]-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}furan-2-carboxamide CAS No. 1171469-22-9

N-[(oxolan-2-yl)methyl]-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}furan-2-carboxamide

Cat. No.: B6578726
CAS No.: 1171469-22-9
M. Wt: 434.4 g/mol
InChI Key: FYBRNCYSWYMOPS-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}furan-2-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • Sulfamoyl group: Attached to a 4-(trifluoromethoxy)phenyl ring, enhancing hydrophobicity and electronic effects.
  • Oxolan-2-ylmethyl substituent: A tetrahydrofuran-derived group that may improve solubility and metabolic stability.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O6S/c18-17(19,20)28-12-5-3-11(4-6-12)22-29(24,25)15-8-7-14(27-15)16(23)21-10-13-2-1-9-26-13/h3-8,13,22H,1-2,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBRNCYSWYMOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural analogs vary primarily in substituents on the sulfamoyl group, carboxamide nitrogen, or furan ring. These modifications influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Furan-2-carboxamide 4-(Trifluoromethoxy)phenyl sulfamoyl, oxolan-2-ylmethyl Not reported -
5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (6b) Furan-2-carboxamide 4-(Trifluoromethyl)phenyl sulfamoyl, nitro Antibacterial (highest activity)
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide Furan-2-carboxamide 2,6-Dimethoxypyrimidin-4-yl sulfamoyl Not reported
5-({[2-(cyclopentanecarbonyl)-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}methyl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide Furan-2-carboxamide Cyclopentanecarbonyl-tetrahydroisoquinoline, oxolan-2-ylmethyl Not reported
Key Observations:

Sulfamoyl Group Variations: The 4-(trifluoromethoxy)phenyl group in the target compound introduces a distinct electronic profile compared to the 4-(trifluoromethyl)phenyl group in compound 6b . Replacement with a 2,6-dimethoxypyrimidin-4-yl group () introduces hydrogen-bonding capacity, which may enhance target specificity .

Carboxamide Nitrogen Substitutions :

  • The oxolan-2-ylmethyl group in the target compound and ’s analog contrasts with simpler substituents (e.g., nitro in 6b). This cyclic ether likely improves solubility compared to aromatic or alkyl chains .

Biological Activity Trends :

  • Compound 6b’s nitro group correlates with high antibacterial activity, suggesting electron-deficient substituents may enhance efficacy against bacterial enzymes . The absence of a nitro group in the target compound implies a divergent activity profile.

Functional Group Impact on Physicochemical Properties

  • Metabolic Stability : The oxolan-2-ylmethyl group may reduce oxidative metabolism compared to linear alkyl chains, as seen in ’s compound .

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